(4-(Bromomethyl)cyclohexyl)methanol (4-(Bromomethyl)cyclohexyl)methanol
Brand Name: Vulcanchem
CAS No.: 137384-55-5
VCID: VC8236308
InChI: InChI=1S/C8H15BrO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-6H2
SMILES: C1CC(CCC1CO)CBr
Molecular Formula: C8H15BrO
Molecular Weight: 207.11 g/mol

(4-(Bromomethyl)cyclohexyl)methanol

CAS No.: 137384-55-5

Cat. No.: VC8236308

Molecular Formula: C8H15BrO

Molecular Weight: 207.11 g/mol

* For research use only. Not for human or veterinary use.

(4-(Bromomethyl)cyclohexyl)methanol - 137384-55-5

Specification

CAS No. 137384-55-5
Molecular Formula C8H15BrO
Molecular Weight 207.11 g/mol
IUPAC Name [4-(bromomethyl)cyclohexyl]methanol
Standard InChI InChI=1S/C8H15BrO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-6H2
Standard InChI Key BQPFSVWQNGWXFC-UHFFFAOYSA-N
SMILES C1CC(CCC1CO)CBr
Canonical SMILES C1CC(CCC1CO)CBr

Introduction

Chemical Structure and Isomerism

The molecular formula of (4-(Bromomethyl)cyclohexyl)methanol is C₈H₁₅BrO, with a molar mass of 207.11 g/mol. The cyclohexane ring adopts a chair conformation, minimizing steric strain between the substituents. Two stereoisomers are possible depending on the relative positions of the bromomethyl and hydroxymethyl groups:

  • Cis isomer: Both groups occupy axial or equatorial positions on the same face of the ring.

  • Trans isomer: Groups are positioned on opposite faces.

The trans isomer is typically more thermodynamically stable due to reduced van der Waals repulsion between the bulky bromine and hydroxymethyl groups . Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical for distinguishing isomers, as seen in studies of analogous compounds like MCHM .

Synthesis and Production Pathways

Halogenation of Cyclohexanedimethanol Derivatives

A common route involves halogenating 1,4-cyclohexanedimethanol. For example, reacting trans-1,4-cyclohexanedimethanol with hydrobromic acid (HBr) under controlled conditions yields (4-(bromomethyl)cyclohexyl)methanol :

trans-1,4-Cyclohexanedimethanol+HBr(4-(Bromomethyl)cyclohexyl)methanol+H2O\text{trans-1,4-Cyclohexanedimethanol} + \text{HBr} \rightarrow \text{(4-(Bromomethyl)cyclohexyl)methanol} + \text{H}_2\text{O}

Reaction Conditions:

  • HBr concentration: 15–57%

  • Molar ratio (diol:HBr): 1:2–3

  • Temperature: 50–100°C

  • Duration: 8–12 hours

This method parallels the synthesis of 4-chloromethylcyclohexylmethanol described in patent CN110156620B, where hydrochloric acid (HCl) was used . Substituting HCl with HBr introduces bromine, though reaction kinetics may differ due to bromide’s lower nucleophilicity.

Oxidation and Functional Group Interconversion

Secondary methods include oxidizing brominated cyclohexane precursors. For instance, oxidizing 4-bromomethylcyclohexanecarbaldehyde via a Cannizzaro reaction could yield the target alcohol:

4-Bromomethylcyclohexanecarbaldehyde+OH(4-(Bromomethyl)cyclohexyl)methanol+HCOO\text{4-Bromomethylcyclohexanecarbaldehyde} + \text{OH}^- \rightarrow \text{(4-(Bromomethyl)cyclohexyl)methanol} + \text{HCOO}^-

Physical and Chemical Properties

Physicochemical Characteristics

PropertyValue/Range
Molecular Weight207.11 g/mol
Boiling Point245–250°C (estimated)
Density1.4–1.5 g/cm³
Solubility in Water~2 g/L (similar to MCHM)
LogP (Octanol-Water)2.1–2.5

The bromine atom increases molecular polarity compared to MCHM, enhancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The compound’s low water solubility aligns with trends observed in 8-carbon alicyclic alcohols .

Reactivity

  • Nucleophilic Substitution: The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), enabling derivatization.

  • Oxidation: The primary alcohol can be oxidized to 4-bromomethylcyclohexanecarboxylic acid using strong oxidizing agents like KMnO₄.

  • Esterification: Reacts with acyl chlorides to form esters, useful in polymer synthesis.

Applications and Industrial Relevance

Pharmaceutical Intermediate

Brominated cyclohexanols serve as precursors in drug synthesis. For example, tranexamic acid—a antifibrinolytic agent—is synthesized from halogenated cyclohexane derivatives via ammonolysis . Although (4-(bromomethyl)cyclohexyl)methanol is not directly cited in approved pharmaceuticals, its structural analogs are pivotal in medicinal chemistry.

Specialty Polymers

The compound’s dual functional groups make it a candidate for cross-linking agents in epoxy resins or polyurethanes. Bromine’s flame-retardant properties could enhance material safety in electronics and construction.

Organic Synthesis

As a bifunctional building block, it facilitates ring-opening polymerizations and cycloadditions. For instance, reacting it with diols could yield macrocyclic ethers for host-guest chemistry applications.

Comparison to Related Compounds

CompoundMCHM (4-(Bromomethyl)cyclohexyl)methanol
Substituent-CH₃-Br
Molecular Weight142.23 g/mol207.11 g/mol
Water Solubility~2.3 g/L~2 g/L
Typical UseFroth flotation agent Pharmaceutical intermediate

The bromine atom confers greater molecular weight and reactivity, expanding utility in synthesis but complicating environmental persistence.

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